molecular formula C11H14O2 B8724180 7-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran

7-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B8724180
M. Wt: 178.23 g/mol
InChI Key: WREYMLLHWAHIPD-UHFFFAOYSA-N
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Patent
US04576632

Procedure details

The starting material 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared from catechol and 3-chloro-2-methylpropene as described by Neth. No. 6,500,340. The material (16.4 g) is added to 125 ml of water and contacted with 8 ml of 50% NaOH. After stirring one-half hour, 16.4 g of dimethylsulfate is added and the resulting suspension is stirred and heated at 60° for 2 hours. The resulting mixture is extracted with methylene chloride. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residual oil is distilled to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[CH2:10][C:11]([CH3:13])=[CH2:12].[OH-].[Na+].COS([O:21][CH3:22])(=O)=O>O>[CH3:10][C:11]1([CH3:13])[CH2:12][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([OH:4])[C:1]=2[O:2]1.[CH3:12][C:11]1([CH3:13])[CH2:10][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([O:21][CH3:22])[C:1]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=C)C
Step Two
Name
material
Quantity
16.4 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04576632

Procedure details

The starting material 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared from catechol and 3-chloro-2-methylpropene as described by Neth. No. 6,500,340. The material (16.4 g) is added to 125 ml of water and contacted with 8 ml of 50% NaOH. After stirring one-half hour, 16.4 g of dimethylsulfate is added and the resulting suspension is stirred and heated at 60° for 2 hours. The resulting mixture is extracted with methylene chloride. The organic phase is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residual oil is distilled to afford 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[CH2:10][C:11]([CH3:13])=[CH2:12].[OH-].[Na+].COS([O:21][CH3:22])(=O)=O>O>[CH3:10][C:11]1([CH3:13])[CH2:12][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([OH:4])[C:1]=2[O:2]1.[CH3:12][C:11]1([CH3:13])[CH2:10][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([O:21][CH3:22])[C:1]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=C)C
Step Two
Name
material
Quantity
16.4 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.